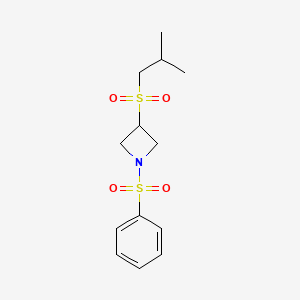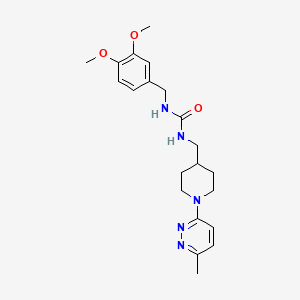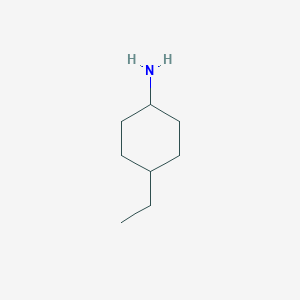![molecular formula C23H21N3O5 B2566994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 877656-77-4](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.437. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
- Anticancer Applications : The synthesis of derivatives related to the pyrimidine ring structure, like certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, has been explored for anticancer properties. One study demonstrated that these compounds showed appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).
- Radioimaging Applications : Research on pyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the one , focuses on their use in imaging the translocator protein (18 kDa) with PET, indicating potential applications in neuroinflammation and neurodegenerative diseases studies (Dollé et al., 2008).
- Anti-Inflammatory and Analgesic Agents : Compounds derived from similar chemical structures have been synthesized for their anti-inflammatory and analgesic properties. Such studies contribute to the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Molecular Design and Synthesis Techniques
- Synthetic Methodologies : The exploration of synthetic pathways for creating novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines showcases advanced methods in organic synthesis. These methodologies facilitate the design and production of complex molecules for varied scientific applications, including drug discovery and material science (Troxler & Weber, 1974).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : Research into pyrazole-acetamide derivatives and their coordination complexes has revealed significant insights into the effect of hydrogen bonding on self-assembly processes. Such studies are crucial for understanding molecular interactions and the development of novel materials with potential applications in catalysis, molecular recognition, and sensing (Chkirate et al., 2019).
Antimicrobial and Antifolate Activities
- Antimicrobial Agents : The development of novel heterocycles incorporating antipyrine moiety for antimicrobial activities represents an ongoing effort in combating microbial resistance. Such research is fundamental for the discovery of new antimicrobial agents with improved efficacy and safety profiles (Bondock et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran with 2-(bromomethyl)tetrahydrofuran followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran", "2-(bromomethyl)tetrahydrofuran", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxo-3-phenyl-3,4-dihydrobenzofuran is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added dropwise to the solution followed by the addition of 2-(bromomethyl)tetrahydrofuran. The reaction mixture is stirred at room temperature for 24 hours.", "Step 2: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The resulting product is purified by column chromatography using diethyl ether as the eluent to obtain the intermediate product.", "Step 3: The intermediate product is dissolved in acetic anhydride and triethylamine is added dropwise to the solution. The reaction mixture is stirred at room temperature for 24 hours.", "Step 4: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting product is purified by column chromatography using diethyl ether as the eluent to obtain the final product." ] } | |
CAS番号 |
877656-77-4 |
製品名 |
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide |
分子式 |
C23H21N3O5 |
分子量 |
419.437 |
IUPAC名 |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O5/c27-19(24-13-16-9-6-12-30-16)14-25-20-17-10-4-5-11-18(17)31-21(20)22(28)26(23(25)29)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,24,27) |
InChIキー |
NKLKXSRCUAEUOJ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



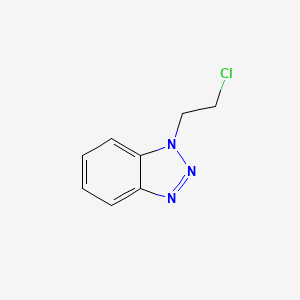

![(E)-3-cyclohexyl-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2566913.png)
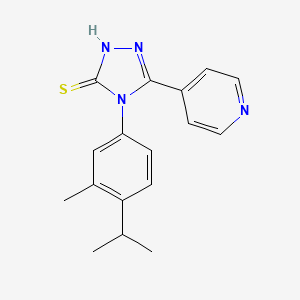
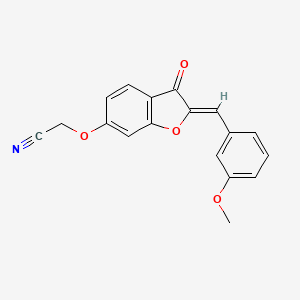
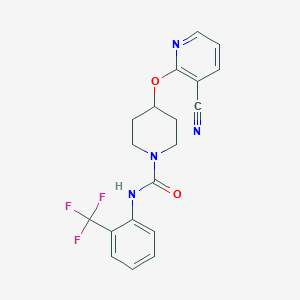
![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)
![Methyl 4-(2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2566926.png)
amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)
